

Oxychlorosene Sodium: A Comprehensive Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oxychlorosene**

Cat. No.: **B1229835**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychlorosene sodium is a complex of sodium 4-tetradecylbenzenesulfonate and hypochlorous acid. It functions as a topical anti-infective agent, leveraging the potent antimicrobial properties of hypochlorous acid alongside the surfactant qualities of the alkylbenzene sulfonate. This technical guide provides an in-depth review of the physicochemical properties of **Oxychlorosene** sodium, details its mechanism of action through signaling pathway diagrams, and outlines experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.

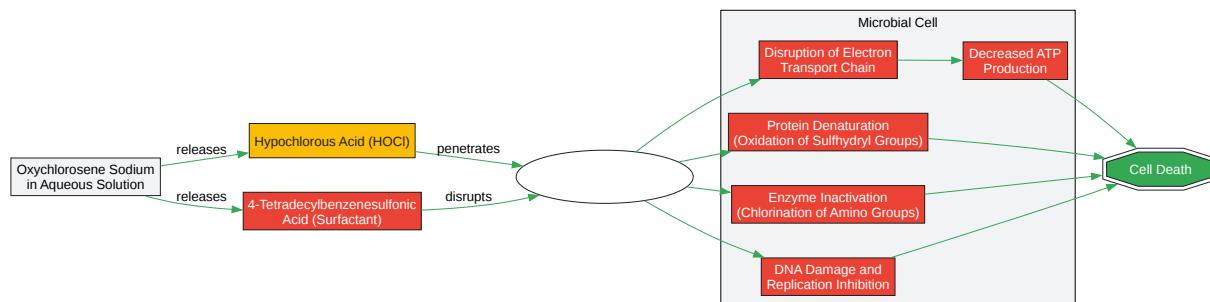
Physicochemical Properties

Oxychlorosene sodium is an amorphous white powder with a faint chlorine-like odor.^[1] It is a complex molecule, and its properties are a composite of its constituent parts: a surfactant and an oxidizing agent. The following tables summarize the available quantitative physicochemical data for **Oxychlorosene** sodium.

Identifier	Value	Source
IUPAC Name	sodium;hypochlorous acid;4-tetradecylbenzenesulfonate	PubChem[2]
CAS Number	52906-84-0	Vulcanchem[3], ChemicalBook[1]
Molecular Formula	C20H34ClNaO4S	PubChem[2]
Molecular Weight	429.0 g/mol	PubChem[2], Vulcanchem[3]
Canonical SMILES	<chem>CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].OCl.[Na+]</chem>	PubChem[2]
InChI Key	SNXUWJAFSLKIMF-UHFFFAOYSA-M	PubChem[2]

Property	Value	Source
Boiling Point	553.7°C at 760 mmHg	Vulcanchem[3]
Flash Point	288.7°C	Vulcanchem[3]
Aqueous Solubility	>100 mg/mL (in 0.9% saline)	Vulcanchem[3]
Partition Coefficient (LogP)	7.77	Vulcanchem[3]
Appearance	Amorphous white powder with a faint chlorine odor	ChemicalBook[1]

Note: Data for melting point, density, and pKa are not readily available in the reviewed literature.


Mechanism of Action

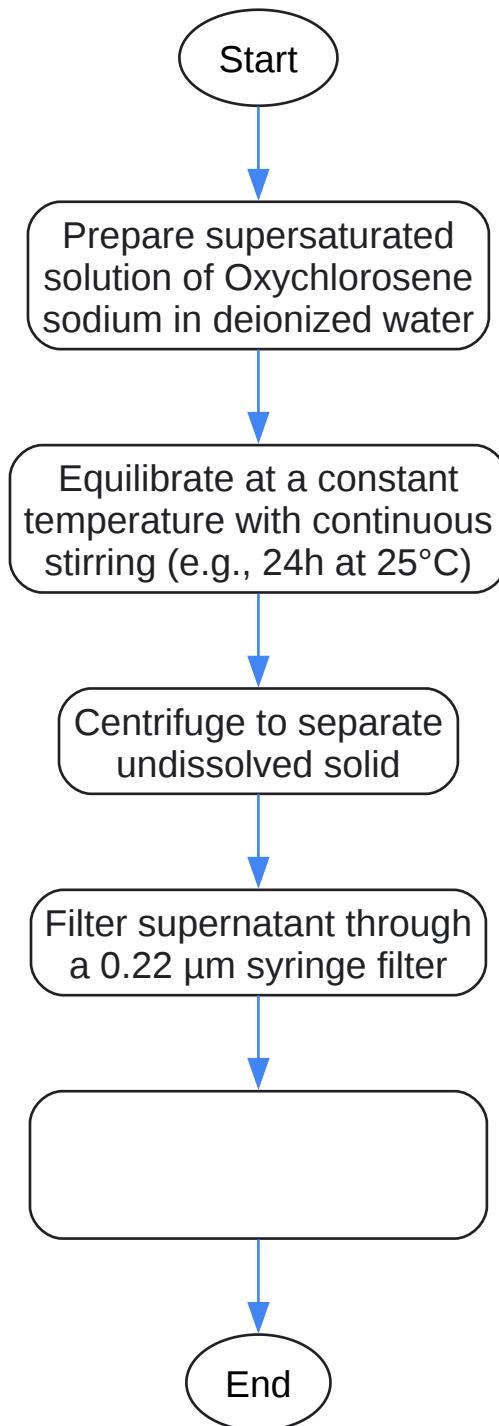
Upon dissolution in an aqueous medium, **Oxychlorosene** sodium releases its two active components: 4-tetradecylbenzenesulfonic acid and hypochlorous acid (HOCl).[3] The 4-tetradecylbenzenesulfonic acid acts as a surfactant, disrupting the cell membranes of microorganisms and facilitating the penetration of hypochlorous acid.[3]

Hypochlorous acid is a potent, fast-acting antimicrobial agent that targets multiple cellular components.^{[4][5]} Its neutral charge allows for easy diffusion across the cell wall and membrane.^[4] The primary mechanisms of action of hypochlorous acid are detailed below.

Antimicrobial Signaling Pathway

The antimicrobial activity of hypochlorous acid involves a multi-pronged attack on microbial cells, leading to rapid inactivation and death.

[Click to download full resolution via product page](#)


Caption: Antimicrobial mechanism of **Oxychlorosene** sodium.

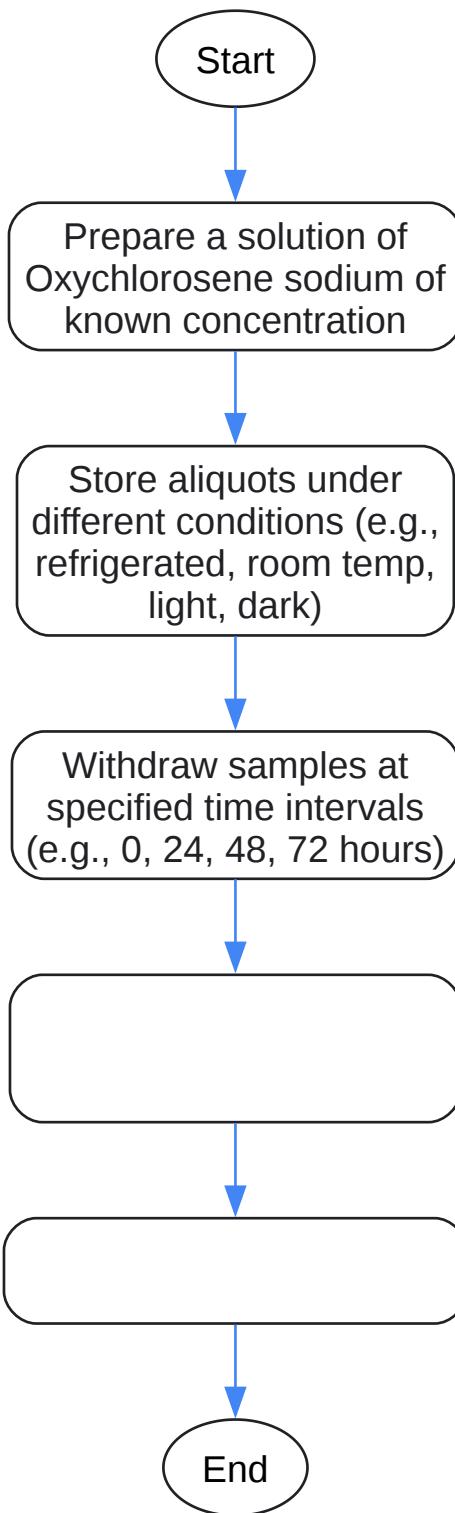
Experimental Protocols

Detailed experimental data for **Oxychlorosene** sodium is limited in the public domain. The following protocols are generalized methods that can be applied to characterize the physicochemical properties of **Oxychlorosene** sodium and similar compounds.

Determination of Aqueous Solubility

This protocol describes a method for determining the aqueous solubility of a surfactant-based compound like **Oxychlorosene** sodium.

[Click to download full resolution via product page](#)


Caption: Workflow for determining aqueous solubility.

Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of **Oxychlorosene** sodium to a known volume of deionized water in a sealed container.
- Equilibration: Place the container in a temperature-controlled shaker bath (e.g., 25°C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: Centrifuge the suspension at a high speed (e.g., 5000 x g) to pellet the undissolved solid.
- Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
- Analysis: Determine the concentration of **Oxychlorosene** sodium in the filtrate using a suitable analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique for analyzing alkylbenzene sulfonates.^{[6][7]} A calibration curve prepared with standards of known concentrations should be used for quantification.

Stability Assessment of Aqueous Solutions

This protocol outlines a method for assessing the stability of **Oxychlorosene** sodium in an aqueous solution, focusing on the degradation of the active hypochlorous acid component.

[Click to download full resolution via product page](#)

Caption: Workflow for stability assessment.

Methodology:

- **Solution Preparation:** Prepare a fresh aqueous solution of **Oxychlorosene** sodium at a specified concentration.
- **Storage:** Aliquot the solution into several sealed containers. Store these containers under various conditions to assess the impact of temperature and light on stability. For instance, conditions can include refrigeration (2-8°C) in the dark, room temperature (20-25°C) in the dark, and room temperature with exposure to light.
- **Sampling:** At predetermined time points (e.g., 0, 24, 48, 72 hours, and longer for extended studies), withdraw a sample from each storage condition.
- **Analysis of Available Chlorine:** The concentration of available chlorine (from hypochlorous acid) can be determined using iodometric titration. This is a standard method for quantifying oxidizing agents.
- **Data Analysis:** Plot the concentration of available chlorine versus time for each storage condition to determine the degradation kinetics. Reconstituted solutions of **Oxychlorosene** sodium are reported to be stable for 24 hours at room temperature and 72 hours under refrigeration.^[3]

Spectroscopic Characterization

While specific spectra for **Oxychlorosene** sodium are not readily available, the following are the standard spectroscopic techniques that would be employed for its characterization.

- **UV-Vis Spectroscopy:** An aqueous solution of **Oxychlorosene** sodium would be analyzed using a UV-Vis spectrophotometer. The spectrum would likely show absorbance bands characteristic of the benzene ring in the 4-tetradecylbenzenesulfonate component.
- **Infrared (IR) Spectroscopy:** An IR spectrum of solid **Oxychlorosene** sodium (e.g., using a KBr pellet) would be recorded. Key characteristic peaks would include those for S=O stretching in the sulfonate group, C-H stretching of the alkyl chain, and aromatic C=C stretching.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent. The spectra would provide detailed structural

information, with distinct signals for the aromatic protons, the long alkyl chain, and potentially signals indicative of the complexation with hypochlorous acid.

Conclusion

Oxychlorosene sodium is a complex topical anti-infective agent with a dual mechanism of action. Its physicochemical properties are influenced by both its surfactant and oxidizing components. While some quantitative data are available, further experimental characterization is needed to provide a complete physicochemical profile. The antimicrobial efficacy of **Oxychlorosene** sodium is primarily attributed to the release of hypochlorous acid, which targets multiple vital cellular components in microorganisms. The generalized experimental protocols provided in this guide offer a framework for the further scientific investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxychlorosene sodium CAS#: 52906-84-0 [amp.chemicalbook.com]
- 2. Oxychlorosene Sodium | C₂₀H₃₄ClNaO₄S | CID 91663266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxychlorosene sodium (52906-84-0) for sale [vulcanchem.com]
- 4. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Oxychlorosene Sodium: A Comprehensive Physicochemical and Mechanistic Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229835#physicochemical-properties-of-oxychlorosene-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com